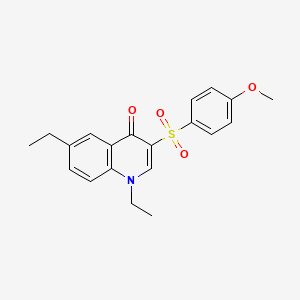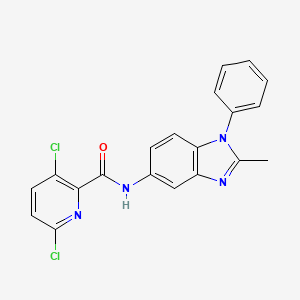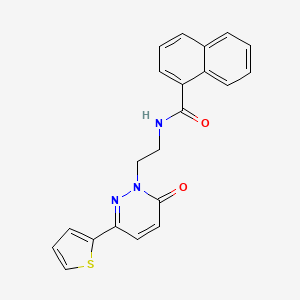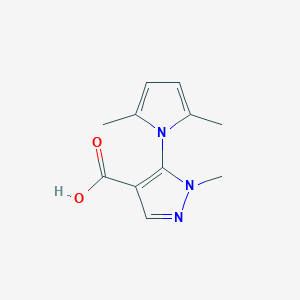
(E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H26N6O6 and its molecular weight is 494.508. The purity is usually 95%.
BenchChem offers high-quality (E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties Research on related bromophenols and benzylidene derivatives demonstrates innovative synthesis methods and chemical properties. For instance, compounds derived from red algae and other natural sources have been synthesized and characterized, revealing their potential for further chemical modifications and applications in drug development and materials science (Ma et al., 2007). Additionally, the synthesis of methoxybenzylidene derivatives of dioxane-diones indicates a route for constructing complex molecular structures useful in various chemical reactions and potential applications in designing new materials or pharmaceuticals (Tetere et al., 2011).
Biological Activity Compounds structurally related to the query have been investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties. Novel compounds derived from natural sources, such as brown algae, have shown selective cytotoxicity against human cancer cell lines, indicating the potential for development into therapeutic agents (Xu et al., 2004). The study of vanillidene derivatives of Meldrum's acid underlines the exploration of novel compounds with potential antimicrobial and antioxidant activities, highlighting the importance of chemical synthesis in developing new therapeutic agents (Janković et al., 2016).
Materials Science and Optical Properties Research into the nonlinear optical properties of novel styryl dyes related to the chemical structure of interest reveals the potential for developing new materials with specific optical applications. Studies on compounds such as 1,3-diethyl-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have shown promising results for use in nonlinear optical materials and devices due to their significant two-photon absorption phenomenon (Shettigar et al., 2009).
properties
CAS RN |
682776-21-2 |
|---|---|
Molecular Formula |
C24H26N6O6 |
Molecular Weight |
494.508 |
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N6O6/c1-28-21-20(22(33)29(2)24(28)34)30(13-17(32)14-36-19-10-8-18(35-3)9-11-19)23(26-21)27-25-12-15-4-6-16(31)7-5-15/h4-12,17,31-32H,13-14H2,1-3H3,(H,26,27)/b25-12+ |
InChI Key |
RKUFKQWOXHNJGR-BRJLIKDPSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC(COC4=CC=C(C=C4)OC)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B2671534.png)
![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2671537.png)

![N-(3-fluoro-4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2671541.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2671545.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2671546.png)
![2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid](/img/structure/B2671549.png)

![3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2671553.png)
![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B2671555.png)
![4-(dimethylsulfamoyl)-N-[(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2671556.png)
